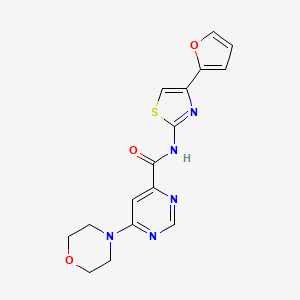

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S/c22-15(20-16-19-12(9-25-16)13-2-1-5-24-13)11-8-14(18-10-17-11)21-3-6-23-7-4-21/h1-2,5,8-10H,3-4,6-7H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJRUEYGZZGWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a furan-2-yl-substituted thioamide with an α-haloketone under basic conditions.

Pyrimidine Ring Construction: The pyrimidine ring is often constructed via a cyclization reaction involving a suitable diamine and a carbonyl compound.

Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with morpholine.

Final Coupling: The final step involves coupling the thiazole and pyrimidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The compound can be reduced at the amide bond to form the corresponding amine.

Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenated derivatives of the compound can react with nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Chemical Biology: It serves as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

2,6-di(thiazol-2-yl)pyridine derivatives: Studied for their cytotoxicity and catalytic activity.

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, combining furan, thiazole, and morpholine moieties, suggest a diverse range of interactions with biological targets.

- Molecular Formula : C₁₆H₁₅N₅O₃S

- Molecular Weight : 357.4 g/mol

- CAS Number : 1903285-55-1

The compound's structure allows it to engage in various biological interactions, which can be pivotal in drug design and development.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study focusing on related thiazolopyrimidine derivatives reported promising antitumor activity against several cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

2. Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential utility in treating infections .

Antitumor Activity

A detailed investigation into the antitumor efficacy of this compound was conducted using a variety of human lung cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 0.85 ± 0.05 | 2D |

These findings demonstrate that the compound possesses a selective cytotoxic effect on cancer cells while exhibiting moderate toxicity towards normal lung fibroblast cells (MRC-5), highlighting the need for further optimization to enhance selectivity .

The mechanism by which this compound exerts its biological effects is believed to involve binding to DNA and inhibiting critical cellular pathways associated with tumor growth and proliferation. Compounds that interact with DNA typically do so by intercalating into the double helix or binding within the minor groove, which can disrupt normal cellular function .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide | Moderate antitumor activity |

| N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | Potential antimicrobial properties |

This comparison illustrates that while there are variations in potency and specificity across similar compounds, the presence of thiazole and morpholine groups consistently correlates with favorable biological activities.

Q & A

Q. What are the recommended synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Step 1 : Prepare the pyrimidine core by coupling morpholine with a halogenated pyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Functionalize the thiazole ring by reacting 4-(furan-2-yl)thiazol-2-amine with a pyrimidine-4-carbonyl chloride derivative. Use coupling agents like EDC/HOBt in anhydrous DCM .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields. Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to verify furan (δ 6.3–7.4 ppm), thiazole (δ 7.8–8.2 ppm), and morpholine (δ 3.5–3.7 ppm) proton environments .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : If crystals are obtainable, analyze dihedral angles between heterocyclic rings to confirm spatial orientation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Kinase Inhibition : Screen against Abl/Src kinases using ADP-Glo™ assays (IC₅₀ determination) .

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., K562 leukemia) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the furan (e.g., 3-methylfuran) or morpholine (e.g., thiomorpholine) to assess impact on target binding .

- Bioisosteric Replacement : Substitute thiazole with oxazole or pyridine rings to evaluate metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. What strategies address poor pharmacokinetic profiles, such as rapid in vivo clearance?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce fluorine atoms or methyl groups to block cytochrome P450 metabolism .

- Plasma Protein Binding : Measure binding affinity via equilibrium dialysis; reduce lipophilicity (clogP) to improve free fraction .

Q. How can target engagement and mechanism of action be validated in complex biological systems?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing thermal stabilization of kinases in lysates .

- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .

- In Vivo Efficacy : Use xenograft models (e.g., K562 leukemia in nude mice) with oral dosing. Monitor tumor regression and toxicity (body weight, liver enzymes) .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (AUC, Cₘₐₓ) with tumor growth inhibition to identify exposure thresholds .

- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C or ³H) to quantify accumulation in target organs vs. plasma .

- Off-Target Screening : Employ kinome-wide profiling (e.g., DiscoverX KINOMEscan) to rule out unintended kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.